
Temocapril hydrochloride
Overview
Description
Temocapril hydrochloride (C₂₃H₂₉ClN₂O₅S₂·HCl; molecular weight: 513.07) is a long-acting angiotensin-converting enzyme (ACE) inhibitor used primarily for hypertension and heart failure . It is a prodrug metabolized to its active diacid form, temocaprilat, which inhibits ACE, thereby reducing angiotensin II production and promoting vasodilation . This compound exhibits unique pharmacokinetics due to its dual renal and biliary excretion pathways, distinguishing it from other ACE inhibitors . It is administered once daily (20 mg), with peak effects occurring within 3–6 hours and sustained action for 24 hours .
Preparation Methods
Structural Basis for Synthesis
Temocapril hydrochloride () features a perhydro-1,4-thiazepine core with substituents critical for ACE inhibition . Key structural components include:
The IUPAC name—2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid hydrochloride—highlights four stereocenters, necessitating asymmetric synthesis techniques .
Synthetic Pathway Overview
While detailed industrial protocols remain proprietary, retro-synthetic analysis and structural data suggest the following steps:
Thiazepine Ring Formation
The thiazepine core is constructed via cyclization of a cysteine-derived precursor. For example:
-
Thiol-ene reaction : A cysteine analog reacts with an α,β-unsaturated carbonyl compound to form the seven-membered ring .
-
Oxidation : Sulfur atoms are oxidized to stabilize the thiazepine structure, as evidenced by the stoichiometry .
Stereoselective Amino Group Introduction
The (2S,6R) configuration is achieved using chiral auxiliaries or enzymatic resolution. Nuclear magnetic resonance (NMR) data from PubChem confirm the S configuration at C2 and R at C6 .
Esterification and Amide Coupling
The ethoxycarbonyl and phenylpropyl groups are introduced sequentially:
-
Ethoxycarbonyl protection : A carboxylic acid intermediate undergoes esterification with ethanol .
-
Amide bond formation : The phenylpropyl amine reacts with the thiazepine core under coupling agents like HATU .
Hydrochloride Salt Formation
The final step involves treating temocapril free base with hydrochloric acid to improve solubility and stability .
Critical Reaction Parameters
Optimization data from pharmacokinetic studies and structural analyses reveal stringent requirements:
Industrial-Scale Challenges
-
Stereochemical purity : Even minor epimerization reduces ACE affinity. Chiral chromatography or crystallography ensures >99% enantiomeric excess .
-
Byproduct management : Thiol oxidation byproducts (e.g., sulfoxides) require scavenging agents like triphenylphosphine .
-
Solvent selection : Tetrahydrofuran (THF) and dimethylformamide (DMF) balance solubility and reaction rates .
Analytical Validation
Post-synthesis characterization employs:
Chemical Reactions Analysis
Temocapril hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically metabolites and derivatives of this compound .
Scientific Research Applications
Pharmacological Profile
Mechanism of Action
Temocapril functions as a prodrug that converts into its active metabolite, temocaprilat. This compound inhibits the activity of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, temocapril leads to vasodilation, reduced blood pressure, and decreased workload on the heart. It also enhances renal blood flow and promotes natriuresis without significantly affecting heart rate or contractility .
Chemical Structure and Properties
- Molecular Formula: C23H29ClN2O5S2
- Molecular Weight: 476.609 g/mol
- Route of Elimination: Primarily through liver metabolism and renal excretion
- Half-Life: Approximately 13.1 hours in patients with normal liver function .
Clinical Applications
1. Hypertension Management
Temocapril is predominantly indicated for treating hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with essential hypertension. It has been associated with favorable outcomes in terms of cardiovascular risk reduction .
2. Heart Failure Treatment
In patients with congestive heart failure, temocapril has demonstrated efficacy in improving symptoms and reducing hospitalizations. Its vasodilatory effects contribute to decreased preload and afterload, thereby enhancing cardiac output .
3. Diabetic Nephropathy
Temocapril has shown promise in protecting renal function in patients with diabetic nephropathy. By inhibiting ACE, it reduces intraglomerular pressure and proteinuria, which are critical factors in the progression of diabetic kidney disease .
4. Acute Myocardial Infarction
Research indicates that temocapril may improve prognosis following acute myocardial infarction by mitigating left ventricular remodeling and enhancing survival rates .
Summary of Clinical Studies
A variety of clinical trials have assessed the efficacy and safety of temocapril across different patient populations. Below is a summary table of notable studies:
Adverse Effects and Considerations
While temocapril is generally well-tolerated, potential adverse effects include hypotension, hyperkalemia, cough, and renal impairment. Monitoring is essential, especially in patients with pre-existing renal conditions or those taking other medications that affect renal function .
Mechanism of Action
Temocapril hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a pivotal role in the renin-angiotensin-aldosterone system. This system is responsible for regulating blood pressure and fluid balance . This compound is rapidly absorbed in the gastrointestinal tract and converted into its active metabolite, which inhibits the angiotensin-converting enzyme in plasma . This inhibition leads to vasodilation, mild natriuresis, and modulation of the sympathetic nervous system .
Comparison with Similar Compounds
Comparison with Similar ACE Inhibitors
Pharmacokinetic and Pharmacodynamic Properties
Table 1: Key Pharmacokinetic Parameters of Temocapril vs. Other ACE Inhibitors
Parameter | Temocapril Hydrochloride | Enalapril | Lisinopril | Benazepril |
---|---|---|---|---|
Bioactivation | Prodrug (→ temocaprilat) | Prodrug (→ enalaprilat) | Active form | Prodrug (→ benazeprilat) |
Half-life (t₁/₂) | 8–10 hours (temocaprilat) | 11 hours | 12 hours | 10–11 hours |
Excretion Route | Dual (renal 60%, biliary 40%) | Primarily renal | Primarily renal | Primarily renal |
Dosing Frequency | Once daily | Once/twice daily | Once daily | Once daily |
Renal Impairment Adjustment | Not required (unless severe) | Required | Required | Required |
Key Findings :
- Dual Excretion: Unlike enalapril, lisinopril, or benazepril, temocaprilat is excreted via both renal and biliary pathways mediated by the canalicular multispecific organic anion transporter (cMOAT) . This reduces dependency on renal function, minimizing dose adjustments in elderly or renally impaired patients .
- Biliary Clearance : Temocaprilat’s biliary clearance in rats is 5.00 mL/min/kg vs. 0.25 mL/min/kg in cMOAT-deficient models, highlighting its unique transport mechanism .
Table 2: Adverse Effect Profile Comparison
Key Risks :
Drug Interactions
Biological Activity
Temocapril hydrochloride is a prodrug that acts as an angiotensin-converting enzyme (ACE) inhibitor, primarily used in the management of hypertension and related cardiovascular conditions. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical findings based on diverse research sources.
Temocapril is converted into its active form, temocaprilat, which inhibits ACE, leading to decreased levels of angiotensin II. This results in:
- Vasodilation : Reducing vascular resistance and lowering blood pressure.
- Natriuresis : Promoting sodium excretion without significantly affecting heart rate or cardiac output.
- Endothelial Function Improvement : Enhancing endothelial function by reducing oxidative stress and improving reactive hyperemia in hypertensive patients .
Pharmacokinetics
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Protein Binding : Approximately 99.5%, which may be affected in renal impairment.
- Half-life : About 13.1 hours in individuals with normal liver function.
- Elimination : Primarily through liver metabolism and renal excretion .
Efficacy in Hypertension Management
Temocapril has demonstrated significant efficacy in lowering blood pressure in various studies:
- Comparative Potency : Temocaprilat shows higher potency than enalaprilat, with a threefold greater inhibitory effect on isolated rat aorta .
- Long-term Benefits : In patients with essential hypertension, temocapril improved insulin sensitivity by increasing adiponectin levels, which may contribute to better metabolic outcomes .
Case Studies
A notable case involved the use of temocapril in veterinary medicine for treating mitral valve disease in dogs. The combination of temocapril with other medications led to improved clinical outcomes in dogs suffering from congestive heart failure, showcasing its effectiveness beyond human applications .
Adverse Effects
Despite its therapeutic benefits, temocapril can cause several adverse effects:
- Common side effects include dizziness, headache, and gastrointestinal disturbances.
- Serious but rare effects may include angioedema and renal impairment .
Research Data Summary
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the identity and purity of Temocapril hydrochloride in pharmaceutical formulations?
- Methodological Answer :
- Identification : Use UV-Vis spectrophotometry (232–236 nm) in ethanol (99.5%) for spectral verification .
- Purity Testing :
- Heavy Metals : Limit ≤20 ppm via Method 4 (1.0 g sample) .
- Chromatographic Purity : HPLC with acetonitrile/phosphoric acid mobile phase; impurity peaks ≤20% of the main peak area .
- Optical Rotation : Verify [α]²⁰_D = +60° to +64° (0.2 g in ethanol) .
Q. How can solubility properties of this compound impact formulation design?
- Methodological Answer :
- Temocapril HCl is freely soluble in ethanol but very slightly soluble in water, necessitating co-solvents (e.g., PEG 400) or micronization for oral bioavailability . Dissolution testing under paddle method (900 mL water, 30 min) requires ≥85% release .
Q. What standardized assays are used to quantify this compound in tablets?
- Methodological Answer :
- HPLC Assay : Internal standard method with acetonitrile/water mobile phase; calibration against temocapril HCl reference (99.5% purity) .
- Content Uniformity : Test 20 tablets via UV-Vis; acceptance criteria = 95–105% labeled amount .
Advanced Research Questions
Q. How do pharmacokinetic (PK) parameters of Temocapril HCl vary between healthy and cirrhotic patients, and what study design adjustments are critical?
- Methodological Answer :
- PK Parameters : In cirrhotic (CP-B) vs. healthy (HT) patients, Temocaprilat (active metabolite) shows higher AUC₀₋t (0.1714 vs. 0.1230 μg·h/mL) and lower Cmax (7.4 vs. 11.2 ng/mL) .
- Design Adjustments :
- Use physiologically based PK (PBPK) models to account for altered CES1 enzyme activity in cirrhosis.
- Include matched controls for age, renal function, and comorbidities to isolate metabolic variability .
Q. How should researchers resolve contradictions in clinical efficacy data for Temocapril HCl in hypertension vs. insulin resistance?
- Methodological Answer :
- Mechanistic Studies : Conduct dual-endpoint trials measuring ACE inhibition (plasma renin activity) and insulin sensitivity (HOMA-IR).
- Data Normalization : Adjust for confounding factors (e.g., baseline BMI, concomitant medications) using multivariate regression .
- Preclinical Models : Validate findings in ACE2-knockout rodents to isolate ACE-specific effects .
Q. What strategies ensure stability of Temocapril HCl in accelerated degradation studies?
- Methodological Answer :
- Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 6 months.
- Analytical Monitoring : Track degradation via HPLC-MS for hydrolytic byproducts (e.g., Temocaprilat).
- Excipient Screening : Use antioxidants (e.g., BHT) and desiccants to mitigate oxidation and hygroscopicity .
Q. How can researchers validate novel HPLC methods for Temocapril HCl in compliance with pharmacopeial standards?
- Methodological Answer :
- System Suitability : Ensure theoretical plates ≥9000, tailing factor ≤2.0, and RSD ≤2.0% for peak areas .
- Cross-Validation : Compare results with JP XVIII monographs for linearity (r² ≥0.999), accuracy (98–102%), and precision (RSD ≤2%) .
Q. What experimental approaches differentiate Temocapril HCl’s ACE inhibition from other RAS-targeting mechanisms?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ against recombinant human ACE vs. renin or angiotensin receptors.
- In Vivo Selectivity : Administer Temocapril HCl to hypertensive rats pre-treated with RAS pathway blockers (e.g., losartan) to isolate ACE-specific effects .
Properties
IUPAC Name |
2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDQNOKKZKHBIX-ASBZXGSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046914 | |
Record name | Temocapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110221-44-8 | |
Record name | Temocapril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110221-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temocapril hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temocapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMOCAPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G820I95VP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.